N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID

Description

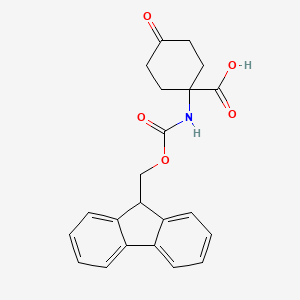

N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID (CAS: 285996-74-9) is a fluororenylmethoxycarbonyl (FMOC)-protected amino acid derivative widely used in peptide synthesis and pharmaceutical intermediate production. Its molecular formula is C₂₂H₂₁NO₅ (MW: 379.41 g/mol), featuring a cyclohexane ring substituted with a ketone group at the 4-position and an FMOC-protected amine. Key properties include a melting point of 157°C, storage at 4°C, and a density of 1.2773 g/cm³ (estimated) .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c24-14-9-11-22(12-10-14,20(25)26)23-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBYYFRMCILKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285996-74-9 | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-oxocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285996-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Applications in Scientific Research

-

Peptide Synthesis

- N-Fmoc-amino-4-ketocyclohexylcarboxylic acid serves as a building block in solid-phase peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, facilitating the assembly of complex peptides.

- This compound is particularly useful for synthesizing cyclic peptides, which have enhanced stability and bioactivity compared to linear peptides.

-

Protein Degradation

- It is part of a class of compounds known as protein degraders, which can selectively target and degrade specific proteins within cells. This property is crucial for developing therapies aimed at diseases caused by protein misfolding or overexpression.

- The ability to design bifunctional molecules that can bind to both a target protein and an E3 ligase (an enzyme involved in tagging proteins for degradation) is enhanced by using this compound.

-

Drug Development

- The compound has potential applications in drug discovery, particularly in creating small-molecule inhibitors that can modulate protein function. Its structural features allow for modifications that can improve binding affinity and selectivity towards biological targets.

- Research has indicated that derivatives of this compound may exhibit anti-cancer properties by disrupting critical signaling pathways within tumor cells.

-

Bioconjugation Techniques

- This compound can be utilized in bioconjugation methods to attach biomolecules such as antibodies or enzymes to therapeutic agents, enhancing their efficacy and targeting capabilities.

Mechanism of Action

The mechanism of action of N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID involves the protection of amino groups during peptide synthesis. The Fmoc group is selectively removed under mild basic conditions, allowing for the coupling of amino acids. This process is facilitated by the stability of the Fmoc group under acidic conditions, which prevents unwanted side reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes critical distinctions between the compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Melting Point | Protecting Group |

|---|---|---|---|---|---|

| N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID | 285996-74-9 | C₂₂H₂₁NO₅ | Cyclohexane, ketone, FMOC-amine | 157°C | FMOC |

| FMOC-(±)-TRANS-2-AMINOCYCLOHEX-4-ENE-1-CARBOXYLIC ACID | 264273-06-5 | C₂₂H₂₁NO₄ | Cyclohexene (double bond), FMOC-amine | Not reported | FMOC |

| N-BOC-AMINO-(4-HYDROXYCYCLOHEXYL)CARBOXYLIC ACID | 369403-08-7 | C₁₂H₂₁NO₅ | Cyclohexane, hydroxyl, BOC-amine | Not reported | BOC |

| FMOC-1-AMINOMETHYL-CYCLOHEXANE CARBOXYLIC ACID | 220145-22-2 | C₂₃H₂₅NO₄ | Cyclohexane, aminomethyl, FMOC-amine | Not reported | FMOC |

| 1-BOC-4-(FMOC-AMINO)AZEPANE-4-CARBOXYLIC ACID | 889942-05-6 | C₂₇H₃₂N₂O₆ | Azepane (7-membered ring), dual BOC/FMOC | Not reported | BOC + FMOC |

Key Comparative Analysis

Protecting Group Chemistry

- FMOC vs. BOC: The FMOC group in the main compound is base-labile, requiring deprotection with piperidine or DBU. This contrasts with BOC-protected analogs (e.g., CAS 369403-08-7), which are acid-labile (deprotected with TFA) . Dual protection (e.g., 1-BOC-4-(FMOC-AMINO)AZEPANE-4-CARBOXYLIC ACID, CAS 889942-05-6) allows orthogonal deprotection strategies, useful in multi-step syntheses .

Ring Structure and Reactivity

Stability and Handling

- Storage : The main compound requires refrigeration (4°C) due to FMOC’s sensitivity to light and base . BOC-protected analogs (e.g., CAS 369403-08-7) may tolerate room temperature storage .

- Deprotection Risks : FMOC deprotection under basic conditions (e.g., piperidine) must avoid prolonged exposure to prevent diketopiperazine formation. BOC deprotection with TFA is milder for acid-stable substrates .

Biological Activity

N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID, with the CAS number 285996-74-9, is a synthetic compound widely used in peptide synthesis and as a building block in medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on various research findings.

- Molecular Formula : C22H21NO5

- Molecular Weight : 379.41 g/mol

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis.

1. Antimicrobial Properties

Research has indicated that derivatives of N-FMOC-amino acids exhibit antimicrobial activity. For instance, studies have shown that certain Fmoc-protected amino acids can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

2. Enantioselectivity in Drug Design

The compound's chiral nature allows for enantioselective synthesis, which is vital in drug development. A comparative study highlighted the effectiveness of N-FMOC-amino acids in enantioseparation processes using chiral stationary phases, demonstrating their utility in producing pharmacologically active compounds with desired stereochemistry .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of Fmoc-protected amino acids, suggesting potential applications in neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory responses has been a focal point of research.

Synthesis and Applications

This compound is synthesized through multiple steps, typically starting from cyclohexane derivatives. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions at the amino group without interfering with other functional groups.

Table 1: Synthesis Pathway Overview

| Step | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 1 | Cyclohexanecarboxylic acid | Alkylation | N-FMOC-cyclohexylamine |

| 2 | N-FMOC-cyclohexylamine | Oxidation | This compound |

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various N-FMOC-amino acids against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the side chains significantly influenced activity levels, suggesting that structure-activity relationships are critical in optimizing these compounds for therapeutic use.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, N-FMOC-amino acids were administered to assess their impact on neuronal survival under oxidative stress conditions. The results demonstrated that these compounds could enhance neuronal resilience, indicating their potential as therapeutic agents for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID, and how can purity be ensured?

- Methodology : The compound can be synthesized via coupling reactions using FMOC-protected amino intermediates. A general approach involves:

- Step 1 : Activation of the carboxylic acid group (e.g., using HOBt/EDCI or DCC coupling agents) .

- Step 2 : Protection of the amine group with FMOC under anhydrous conditions to prevent undesired side reactions .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for high-purity yields (>97.0% by HPLC) .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .

- Waste Management : Segregate organic waste (e.g., FMOC-containing byproducts) and dispose via licensed hazardous waste facilities .

Q. How do solubility and stability properties influence experimental design with this compound?

- Solubility : The ketocyclohexane moiety confers moderate polarity; it is soluble in DMSO, DMF, and dichloromethane but poorly in water. Pre-dissolve in DMF for peptide coupling reactions .

- Stability : Store at -20°C under nitrogen to prevent FMOC deprotection or ketone reduction. Monitor degradation via TLC (silica gel, UV visualization) .

Advanced Research Questions

Q. How can computational modeling optimize the stereochemical outcomes of reactions involving this compound?

- Approach :

- Use DFT calculations (e.g., Gaussian or ORCA) to predict energy barriers for keto-enol tautomerism or epimerization at the cyclohexane ring .

- Molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes requiring rigid cyclohexane conformers) .

Q. What analytical challenges arise in characterizing byproducts from FMOC deprotection, and how can they be resolved?

- Challenges : FMOC cleavage (e.g., via piperidine) may generate fluorenylmethyl side products that interfere with LC-MS analysis .

- Solutions :

- Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients to separate byproducts .

- Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .

Q. How does the ketone group in the cyclohexane ring impact structure-activity relationships (SAR) in drug discovery?

- SAR Insights :

- The ketone enhances rigidity, favoring binding to hydrophobic enzyme pockets (e.g., COX-2 inhibitors) .

- Compare analogs (e.g., 4-keto vs. 4-hydroxy derivatives) via in vitro assays to assess potency changes .

Q. What strategies ensure reproducibility in multi-step syntheses using this compound as an intermediate?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.